Cas no 733740-11-9 (cis-2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid)

Technical Introduction: cis-2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid is a specialized cyclic carboxylic acid derivative featuring a 2-ethylbenzoyl substituent in the cis configuration relative to the carboxyl group on the cyclopentane ring. This structural motif imparts unique steric and electronic properties, making it a valuable intermediate in organic synthesis, particularly for constructing complex pharmacophores or chiral scaffolds. The cis configuration enhances selectivity in stereocontrolled reactions, while the ethylbenzoyl group offers potential for further functionalization. Its well-defined stereochemistry and reactivity profile make it suitable for applications in medicinal chemistry and materials science, where precise molecular architecture is critical. The compound is typically characterized by high purity and stability under standard handling conditions.
cis-2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid structure
733740-11-9 structure
Product Name:cis-2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid
CAS No:733740-11-9
MF:C15H18O3
MW:246.301624774933
CID:1760147
PubChem ID:24722320
Update Time:2025-05-25

cis-2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • (1R,2S)-2-(2-ethylbenzoyl)cyclopentane-1-carboxylic acid
    • LogP
    • MFCD01319709
    • 733740-11-9
    • DTXSID40641310
    • CIS-2-(2-ETHYLBENZOYL)CYCLOPENTANE-1-CARBOXYLICACID
    • AKOS016017542
    • DB-208393
    • cis-2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid
    • MDL: MFCD01319709
    • Inchi: 1S/C15H18O3/c1-2-10-6-3-4-7-11(10)14(16)12-8-5-9-13(12)15(17)18/h3-4,6-7,12-13H,2,5,8-9H2,1H3,(H,17,18)/t12-,13+/m0/s1
    • InChI Key: MYSXYDPFDGUBOD-QWHCGFSZSA-N
    • SMILES: O=C(C1C=CC=CC=1CC)[C@H]1CCC[C@H]1C(=O)O

Computed Properties

  • Exact Mass: 246.125594432g/mol
  • Monoisotopic Mass: 246.125594432g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 324
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 54.4Ų

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cis-2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid Related Literature

Additional information on cis-2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid

Cis-2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic Acid (CAS No. 733740-11-9): A Comprehensive Overview

Cis-2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid, with the CAS number 733740-11-9, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its cyclopentane core and substituted benzoyl group, has garnered attention due to its potential applications in drug development and as a key intermediate in synthetic pathways.

The structural uniqueness of Cis-2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid lies in its stereochemistry, where the substitution on the cyclopentane ring occurs in a cis configuration. This geometric arrangement can influence its interactions with biological targets, making it a valuable candidate for studying structure-activity relationships (SAR) in medicinal chemistry.

In recent years, there has been growing interest in the development of novel heterocyclic compounds that exhibit pharmacological activity. The cyclopentane moiety, known for its ability to mimic certain biological functionalities, has been widely explored in the design of bioactive molecules. The incorporation of an ester group at the 1-position and a benzoyl substituent at the 2-position further enhances its potential as a pharmacophore.

One of the most compelling aspects of Cis-2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid is its versatility in synthetic chemistry. The presence of both an ester and an amide-like functionality allows for further derivatization, enabling chemists to explore a wide range of analogues. This flexibility is particularly valuable in drug discovery pipelines, where rapid and efficient synthesis of libraries of compounds is often required.

Recent studies have highlighted the importance of stereochemistry in determining the biological activity of molecules. The cis configuration of Cis-2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid may play a crucial role in its interactions with enzymes and receptors. For instance, studies have shown that the cis-isomer can exhibit different binding affinities compared to its trans counterpart, underscoring the impact of stereochemistry on pharmacological properties.

The synthesis of Cis-2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid involves several key steps that highlight modern synthetic methodologies. The introduction of the cyclopentane ring can be achieved through various cyclization reactions, such as intramolecular Friedel-Crafts alkylation or cyclization reactions involving Grignard reagents. The subsequent functionalization at the 1-position and 2-position involves esterification and benzoylation reactions, respectively.

The use of advanced computational tools has also played a significant role in optimizing the synthesis of this compound. Molecular modeling and density functional theory (DFT) calculations have been employed to predict reaction pathways and optimize reaction conditions. These computational approaches have not only accelerated the synthesis process but also provided insights into the mechanistic details of key transformations.

In terms of biological activity, preliminary studies suggest that Cis-2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid may exhibit properties relevant to therapeutic applications. For example, its structural features resemble those found in known bioactive molecules, suggesting potential interactions with biological targets such as enzymes or receptors. Further research is needed to fully elucidate its pharmacological profile and explore its potential as a lead compound for drug development.

The compound's stability under various conditions is another important consideration in pharmaceutical applications. Studies have been conducted to evaluate its solubility, thermal stability, and compatibility with common solvents used in drug formulations. These studies are crucial for determining its suitability for industrial-scale production and formulation into final pharmaceutical products.

The growing interest in green chemistry principles has also influenced the synthesis of Cis-2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid. Efforts are being made to develop synthetic routes that minimize waste generation and utilize environmentally benign reagents. Catalytic methods, such as transition metal-catalyzed reactions, have been explored to improve efficiency and reduce environmental impact.

In conclusion, Cis-2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid (CAS No. 733740-11-9) represents a promising compound with significant potential in pharmaceutical research and development. Its unique structural features, synthetic versatility, and preliminary biological activity make it an attractive candidate for further exploration. As research continues to advance, this compound is likely to play an important role in the discovery and development of novel therapeutic agents.

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